molecular formula C16H10ClN3OS3 B12912604 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 84586-83-4

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B12912604
CAS No.: 84586-83-4
M. Wt: 391.9 g/mol
InChI Key: IMZWTCDBEGVVHZ-UHFFFAOYSA-N
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Description

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzoxazole ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, DNA, and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(1,3-benzoxazol-2-ylthio)-1-(4-methylphenyl)ethanone.

    Thiadiazole Derivatives: Compounds like 2-(4-chlorophenyl)-5-(1,3,4-thiadiazol-2-ylthio)benzoxazole.

Uniqueness

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of benzoxazole and thiadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

84586-83-4

Molecular Formula

C16H10ClN3OS3

Molecular Weight

391.9 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C16H10ClN3OS3/c17-11-7-5-10(6-8-11)14-19-20(16(22)24-14)9-23-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2

InChI Key

IMZWTCDBEGVVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCN3C(=S)SC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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